molecular formula C13H8ClFIN3OS B4721984 2-chloro-4-fluoro-N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}benzamide

2-chloro-4-fluoro-N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}benzamide

Cat. No. B4721984
M. Wt: 435.64 g/mol
InChI Key: MIEUQNGVOBGPBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-4-fluoro-N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as CFIB and has been shown to have a variety of biochemical and physiological effects. In Additionally, we will list future directions for CFIB research.

Mechanism of Action

The mechanism of action of CFIB is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including topoisomerase II and HSP90. Additionally, CFIB has been shown to induce the expression of certain genes involved in apoptosis and cell cycle arrest.
Biochemical and physiological effects:
CFIB has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, CFIB has been shown to inhibit angiogenesis and induce autophagy. Additionally, CFIB has been shown to have neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

CFIB has several advantages for use in lab experiments. It is a highly specific inhibitor of certain enzymes and has been shown to have low toxicity in vitro. Additionally, CFIB has been shown to have good stability and can be easily synthesized in large quantities.
However, there are also limitations to the use of CFIB in lab experiments. It has limited solubility in water, which can make it difficult to use in certain assays. Additionally, CFIB has not been extensively studied in vivo, so its potential toxicity and side effects are not fully understood.

Future Directions

There are several future directions for CFIB research. One potential area of research is in the development of novel cancer therapies. CFIB has shown promise as a potential anti-cancer agent, and further research may lead to the development of new cancer treatments. Additionally, CFIB may have potential applications in the treatment of neurodegenerative diseases and inflammatory diseases. Further research is needed to fully understand the potential of CFIB in these areas.

Scientific Research Applications

CFIB has been extensively studied for its potential use in scientific research. One of the primary applications of CFIB is in the study of cancer. CFIB has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, CFIB has been shown to have anti-inflammatory effects and has potential applications in the treatment of inflammatory diseases.

properties

IUPAC Name

2-chloro-4-fluoro-N-[(5-iodopyridin-2-yl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFIN3OS/c14-10-5-7(15)1-3-9(10)12(20)19-13(21)18-11-4-2-8(16)6-17-11/h1-6H,(H2,17,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIEUQNGVOBGPBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(=O)NC(=S)NC2=NC=C(C=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFIN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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